molecular formula C13H17BrO2 B2797143 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid CAS No. 756870-02-7

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid

Cat. No. B2797143
CAS RN: 756870-02-7
M. Wt: 285.181
InChI Key: ITEGDFSRLXAEGQ-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular weight of 285.18 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16) . This indicates that the compound has a bromophenyl group attached to a methylpentanoic acid structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The melting point is 84-85 degrees Celsius .

Scientific Research Applications

Analytical Method Development

Elisa Gracia-Moreno and colleagues (2015) developed a method to analyze methylpentanoic acids, among others, in wine and alcoholic beverages using gas chromatography-mass spectrometry. This method, due to its high sensitivity and robustness, could potentially be adapted for analyzing compounds like 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid in complex mixtures, enhancing our understanding of flavor compounds and their precursors in food and beverage products Gracia-Moreno, Lopez, & Ferreira, 2015.

Synthesis and Chemical Reactions

R. Natekar and S. D. Samant (2010) explored the Friedel–Crafts reaction for synthesizing and studying the reactions of compounds structurally related to 2-methyl-4-phenylpentanedioic acid. This research provides insights into synthetic strategies that could be applicable for compounds like this compound, potentially offering pathways for generating novel pharmaceuticals or materials Natekar & Samant, 2010.

Bromophenol Derivatives and Biological Activity

Research by Jielu Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides uncovered several compounds with structures incorporating bromophenyl groups, similar to the bromophenyl component of this compound. Although these compounds showed limited activity against cancer cell lines and microorganisms, this research highlights the ongoing interest in bromophenol derivatives for potential biomedical applications Zhao et al., 2004.

Material Science and Polymer Chemistry

In material science, compounds with functionalities similar to this compound have been used as precursors or modifiers in polymer chemistry, showcasing the compound's potential in the development of new materials with specific properties Sane et al., 2013.

Environmental Chemistry

The study of decomposition mechanisms of bromophenol compounds in environmental chemistry, as researched by M. Uchida et al. (2003), can provide insights into the fate and breakdown of brominated organic compounds, including those similar to this compound, in natural water systems Uchida, Furusawa, & Okuwaki, 2003.

Safety and Hazards

The compound is classified as a warning under the GHS07 hazard classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEGDFSRLXAEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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